

Application Note: Purification of 1,4-Dibromooctafluorobutane by Distillation

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Compound of Interest

Compound Name: **1,4-Dibromooctafluorobutane**

Cat. No.: **B1349785**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Dibromooctafluorobutane is a fluorinated organic compound used as a building block in organic synthesis and for the development of novel materials. For these applications, a high degree of purity is essential. This document provides a detailed protocol for the purification of **1,4-dibromooctafluorobutane** using standard laboratory distillation. Distillation is a robust and widely used technique for separating components of a liquid mixture based on differences in their boiling points. Given that **1,4-dibromooctafluorobutane** is a liquid at room temperature with a boiling point of 97°C, atmospheric distillation is an effective method for its purification.[\[1\]](#) [\[2\]](#)

Safety Precautions

Before beginning this procedure, it is crucial to review the Safety Data Sheet (SDS) for **1,4-dibromooctafluorobutane**. This compound is classified as a hazardous substance.

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[\[3\]](#)[\[4\]](#) May cause respiratory irritation.[\[5\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[\[5\]](#)

[6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[5]

- Handling: Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[6][7] Ensure the work area is well-ventilated.[5]

Physical and Chemical Properties

The physical properties of **1,4-dibromooctafluorobutane** are summarized in the table below. This data is critical for setting up the distillation parameters.

Property	Value	Reference
CAS Number	335-48-8	[1][2][3]
Molecular Formula	C ₄ Br ₂ F ₈	[1][3][4]
Molecular Weight	359.84 g/mol	[1][3][8]
Appearance	Clear Liquid	[1]
Boiling Point	97 °C (at 760 mmHg)	[1][2][4]
Density	2.098 g/cm ³	[2][4]
Flash Point	96-98 °C	[2][4]
Vapor Pressure	44 mmHg at 25 °C	[2]

Experimental Protocol: Simple Distillation

This protocol outlines the purification of **1,4-dibromooctafluorobutane** by simple distillation at atmospheric pressure. This method is suitable for separating the target compound from non-volatile impurities or impurities with significantly different boiling points.

Materials:

- Crude **1,4-dibromooctafluorobutane**
- Boiling chips or a magnetic stir bar

- Grease for ground glass joints

Apparatus:

- Heating mantle with a stirrer
- Round-bottom flask (distilling flask), sized so the liquid fills it to one-half to two-thirds of its volume
- Distillation head (still head) with a port for a thermometer
- Thermometer (range appropriate for 97°C)
- Liebig condenser
- Receiving flask(s)
- Clamps and stands to secure the apparatus
- Tubing for condenser cooling water

Procedure:

- Apparatus Assembly:
 - Securely clamp the round-bottom flask over the heating mantle.
 - Place the crude **1,4-dibromoocetafluorobutane** and a few boiling chips (or a magnetic stir bar) into the flask.
 - Lightly grease the ground glass joints and connect the distillation head to the flask.
 - Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.
 - Attach the condenser to the side-arm of the distillation head and secure it with a clamp.
 - Connect the tubing to the condenser for cooling water. The water should enter at the lower inlet and exit at the upper outlet.

- Place the receiving flask at the outlet of the condenser.
- Distillation Process:
 - Turn on the cooling water to the condenser to establish a steady flow.
 - Begin heating the distillation flask gently. If using a stir bar, begin stirring.
 - Observe the temperature. The vapor temperature will rise and then stabilize at the boiling point of the most volatile component.
 - Collect the initial distillate (forerun) in a separate receiving flask. This fraction will contain lower-boiling impurities.
 - When the temperature stabilizes at the boiling point of **1,4-dibromo-octafluorobutane** (approx. 97°C), switch to a clean, pre-weighed receiving flask to collect the main fraction.
[\[1\]](#)[\[2\]](#)
 - Continue distillation while maintaining a steady temperature. The distillation rate should be controlled to about 1-2 drops per second.
 - If the temperature drops or fluctuates significantly after the main fraction has been collected, stop the distillation. This indicates that the majority of the product has distilled over.
 - Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
- Post-Purification:
 - Weigh the receiving flask containing the purified product to determine the yield.
 - Store the purified **1,4-dibromo-octafluorobutane** in a tightly sealed container in a cool, dry, and well-ventilated area.
[\[5\]](#)[\[6\]](#)

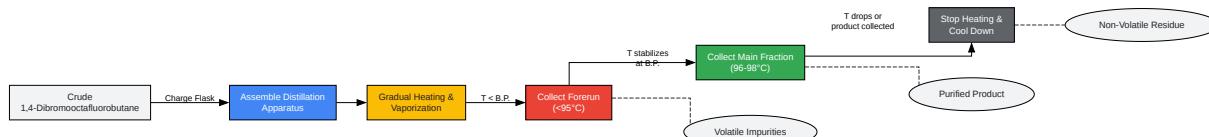
Expected Results

The distillation process should yield fractions with distinct compositions.

Fraction	Expected Boiling Range (°C)	Expected Composition
Forerun	< 95 °C	Volatile impurities
Main Fraction	96 - 98 °C	Pure 1,4-dibromo-octafluorobutane
Residue	N/A	High-boiling or non-volatile impurities

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of **1,4-dibromo-octafluorobutane** by distillation.



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Caption: Workflow for the purification of **1,4-dibromo-octafluorobutane**.

Conclusion

Simple atmospheric distillation is a straightforward and effective method for purifying **1,4-dibromo-octafluorobutane**, separating it from non-volatile and other lower-boiling impurities. Adherence to proper safety protocols is mandatory throughout the procedure. For separating impurities with boiling points very close to that of the product, fractional distillation may be required. The purity of the final product should be confirmed by appropriate analytical

techniques, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

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